molecular formula C10H11ClO2 B8564729 2-(3-Chlorophenyl)-1,3-dioxane CAS No. 61568-52-3

2-(3-Chlorophenyl)-1,3-dioxane

Cat. No. B8564729
Key on ui cas rn: 61568-52-3
M. Wt: 198.64 g/mol
InChI Key: OKNDQHVZMVRWEW-UHFFFAOYSA-N
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Patent
US04692465

Procedure details

The title compound was prepared as a colourless oil, bp 95°-102° C./0.2 mm, from 3-chlorobenzaldehyde (24 g) and 1,3-propanediol (20 g) by an analogous procedure to that described in Example X 1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Example X 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10](O)[CH2:11][CH2:12][OH:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:13][CH2:12][CH2:11][CH2:10][O:6]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
20 g
Type
reactant
Smiles
C(CCO)O
Step Two
Name
Example X 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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